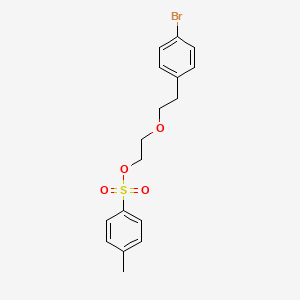

2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenethoxy)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product . The reaction conditions usually involve maintaining a temperature of 0-5°C during the addition of the sulfonyl chloride to control the exothermic reaction .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom attached to the phenyl ring is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to form new carbon-oxygen or carbon-nitrogen bonds .

Comparación Con Compuestos Similares

2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate can be compared with similar compounds such as:

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: This compound has a similar structure but with a benzyloxy group instead of a bromophenethoxy group.

2-(4-Chlorophenethoxy)ethyl 4-methylbenzenesulfonate: This compound has a chlorine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific reactivity profile and the ability to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .

Actividad Biológica

2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate is a synthetic organic compound that has garnered attention for its potential biological activity. This compound, characterized by its unique structure, is being investigated for various pharmacological properties, including anti-inflammatory and anti-cancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H13BrO3S. Key properties include:

- Molecular Weight : 305.2 g/mol

- Solubility : Moderate solubility in organic solvents

- Melting Point : Not extensively documented but typically falls within the range of similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The bromophenyl group may enhance lipophilicity, facilitating cell membrane penetration, while the sulfonate group can participate in ionic interactions with biological macromolecules.

Pharmacological Studies

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus potentially serving as a therapeutic agent in conditions like rheumatoid arthritis and other inflammatory disorders.

- Anticancer Properties : In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

-

Study on Anti-inflammatory Effects :

- A study published in a pharmacology journal demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in a murine model of inflammation, indicating its potential use in treating inflammatory diseases.

-

Cancer Cell Line Research :

- In a series of experiments conducted on breast cancer cell lines, the compound was found to inhibit cell growth and induce apoptosis at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of caspase pathways and downregulation of Bcl-2 proteins.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Ethyl 4-methylbenzenesulfonate | Moderate | Known anti-inflammatory properties |

| 4-Bromophenyl ether derivatives | High | Potential anticancer effects |

| Sulfonated biphenyl compounds | Low | Various biological activities, less studied |

Propiedades

IUPAC Name |

2-[2-(4-bromophenyl)ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO4S/c1-14-2-8-17(9-3-14)23(19,20)22-13-12-21-11-10-15-4-6-16(18)7-5-15/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYZXRKPZDZXPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.